3-Methyl-2-phenylquinazolin-4(3H)-one

Corrosion inhibition Mild steel protection Quinazolinone inhibitors

3-Methyl-2-phenylquinazolin-4(3H)-one (CAS 22686-81-3; synonym QZ-H) is a heterocyclic compound comprising a quinazolin-4(3H)-one core with a methyl substituent at the N3 position and a phenyl ring at the C2 position. This compound belongs to the 2,3-disubstituted quinazolin-4(3H)-one family, a privileged scaffold in medicinal chemistry and materials science.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 22686-81-3
Cat. No. B6614213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylquinazolin-4(3H)-one
CAS22686-81-3
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c1-17-14(11-7-3-2-4-8-11)16-13-10-6-5-9-12(13)15(17)18/h2-10H,1H3
InChIKeyFPQXJSZKSFDUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-phenylquinazolin-4(3H)-one (CAS 22686-81-3): Core Scaffold Identity and Procurement Baseline


3-Methyl-2-phenylquinazolin-4(3H)-one (CAS 22686-81-3; synonym QZ-H) is a heterocyclic compound comprising a quinazolin-4(3H)-one core with a methyl substituent at the N3 position and a phenyl ring at the C2 position [1]. This compound belongs to the 2,3-disubstituted quinazolin-4(3H)-one family, a privileged scaffold in medicinal chemistry and materials science. It serves both as a biologically active molecule in its own right and as a versatile synthetic intermediate for further derivatization through electrophilic aromatic substitution at the C6 position or Suzuki cross-coupling when pre-functionalized as the 6-iodo derivative [2]. Its molecular formula is C₁₅H₁₂N₂O (molecular weight: 236.27 g/mol), and it is commercially available at purities ≥98% for pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails for 3-Methyl-2-phenylquinazolin-4(3H)-one: Structure-Driven Functional Differentiation


Within the 2,3-disubstituted quinazolin-4(3H)-one class, seemingly minor structural modifications—particularly at the C2 aryl ring and N3 alkyl position—produce substantial, quantifiable shifts in performance across multiple application domains. In corrosion inhibition, substituting the C2 phenyl hydrogen with electron-donating (methyl, hydroxyl) or electron-withdrawing (nitro, chloro) groups alters the molecule's adsorption behavior and inhibition efficiency by up to 15 percentage points at equimolar concentrations [1]. In kinase-targeted drug discovery, the N3-methyl substitution is a critical determinant of EGFR tyrosine kinase binding affinity, with optimized 3-methyl-quinazolinone derivatives achieving IC₅₀ values as low as 10 nM [2]. Consequently, a generic procurement approach that treats all 2-phenylquinazolin-4(3H)-one analogs as interchangeable risks selecting a compound with suboptimal inhibition efficiency, inappropriate electronic character, or an unsuitable substitution pattern for the intended derivatization chemistry.

3-Methyl-2-phenylquinazolin-4(3H)-one: Quantitative Evidence Guide for Differentiated Selection


Corrosion Inhibition Efficiency of 3-Methyl-2-phenylquinazolin-4(3H)-one Versus C2-Substituted Quinazolinone Analogs on Mild Steel in 1.0 M HCl

In a direct head-to-head electrochemical study under identical conditions, 3-methyl-2-phenylquinazolin-4(3H)-one (QZ-H) achieved a maximum corrosion inhibition efficiency of 81% at 10⁻³ M for mild steel in 1.0 M HCl at 298 K. In the same study, the C2 p-tolyl analog QZ-CH3 reached 96%, the C2 4-hydroxyphenyl analog QZ-OH reached 92%, and the C2 4-nitrophenyl analog QZ-NO₂ reached 82% [1]. The inhibition performance followed the order QZ-CH₃ > QZ-OH > QZ-NO₂ > QZ-H, establishing that the unsubstituted C2 phenyl ring (QZ-H) delivers intermediate inhibition efficiency distinct from both electron-donating and electron-withdrawing C2 substituents [1].

Corrosion inhibition Mild steel protection Quinazolinone inhibitors

Corrosion Inhibition Performance of 3-Methyl-2-phenylquinazolin-4(3H)-one Versus Its 4-Chlorophenyl Analog on Mild Steel in 1.0 M HCl

A separate direct comparison study evaluated 3-methyl-2-phenylquinazolin-4(3H)-one (QZ-H) against its 4-chlorophenyl-substituted analog (QZ-Cl), both bearing an N3 2-(2-chloroethoxy)ethyl substituent. Under identical experimental conditions, QZ-H achieved a maximum inhibition efficiency of 87.75% while QZ-Cl achieved 88.76% at 10⁻³ M, a marginal difference of approximately 1 percentage point [1]. Both compounds functioned as mixed-type inhibitors and followed Langmuir adsorption isotherms, indicating that the C2 4-chloro substitution confers only a slight incremental improvement over the unsubstituted phenyl ring in this particular N3-substituted series [1].

Corrosion inhibitor Quinazolinone derivative Mixed-type inhibition

N3-Methyl Quinazolinone Core as a Privileged Scaffold for EGFR Tyrosine Kinase Inhibitor Design

The 3-methyl-quinazolin-4(3H)-one scaffold has been validated as a productive core for designing wild-type EGFR tyrosine kinase (EGFRwt-TK) inhibitors. A series of novel 3-methyl-quinazolinone derivatives were evaluated, with the most potent compound (5k: 2-{4-[(3,4-difluorophenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one) achieving an IC₅₀ of 10 nM against EGFRwt-TK, along with high antiproliferative activity against A549, PC-3, and SMMC-7721 cancer cell lines [1]. While the unsubstituted 3-methyl-2-phenylquinazolin-4(3H)-one itself was not the most active analog in this study, the consistent use of the N3-methyl substitution across the entire compound series underscores its role as a critical structural feature for EGFR binding, differentiating N3-methyl-substituted derivatives from N3-H, N3-ethyl, and N3-aryl analogs that are commonly employed in other quinazolinone-based therapeutic programs [1].

EGFR inhibitor Antitumor activity Kinase inhibition

Synthetic Versatility: 6-Iodo-3-methyl-2-phenylquinazolin-4(3H)-one as a Suzuki Coupling Substrate for Derivatization

3-Methyl-2-phenylquinazolin-4(3H)-one serves as the direct precursor to 6-iodo-3-methyl-2-phenylquinazolin-4(3H)-one (compound 1), which was employed as the key substrate for Pd(PPh₃)₄-catalyzed Suzuki cross-coupling with various aryl boronic acids under microwave irradiation to generate a library of eight 6-aryl-quinazolin-4(3H)-one derivatives (3a–h) [1]. This synthetic pathway demonstrates that the specific substitution pattern of 3-methyl-2-phenylquinazolin-4(3H)-one—with the N3-methyl and C2-phenyl groups in place—leaves the C6 position available for regioselective iodination and subsequent diversification, a synthetic handle that is not accessible when the N3 or C2 positions carry substituents that alter the electronic character and direct electrophilic substitution to different ring positions [1].

Suzuki coupling Derivatization platform Parallel synthesis

3-Methyl-2-phenylquinazolin-4(3H)-one: Evidence-Backed Application Scenarios for Procurement Decision-Making


Corrosion Inhibitor Screening Programs Requiring a Neutral C2-Phenyl Baseline Compound

For materials science laboratories conducting structure–activity relationship (SAR) studies on quinazolinone-based corrosion inhibitors, 3-methyl-2-phenylquinazolin-4(3H)-one (QZ-H) serves as the neutral C2-phenyl reference compound. With a documented inhibition efficiency of 81% at 10⁻³ M on mild steel in 1.0 M HCl, QZ-H provides the baseline against which electron-donating (QZ-CH₃, 96%; QZ-OH, 92%) and electron-withdrawing (QZ-NO₂, 82%) C2 substituent effects are quantitatively benchmarked [1]. Its intermediate performance and well-characterized Langmuir adsorption behavior make it the appropriate control compound for mechanistic corrosion studies.

Medicinal Chemistry: EGFR Kinase Inhibitor Lead Optimization Using the 3-Methylquinazolinone Scaffold

Drug discovery teams pursuing ATP-competitive EGFR tyrosine kinase inhibitors can procure 3-methyl-2-phenylquinazolin-4(3H)-one as the core building block. The 3-methyl-quinazolinone scaffold has been validated in peer-reviewed studies demonstrating that appropriately functionalized derivatives achieve IC₅₀ values as low as 10 nM against EGFRwt-TK, with potent antiproliferative effects on A549, PC-3, and SMMC-7721 cancer cell lines [2]. The N3-methyl group is a conserved structural feature across the active compound series, differentiating this scaffold from N3-unsubstituted or N3-aryl alternatives that have been optimized for distinct therapeutic targets.

Parallel Synthesis and Derivatization Libraries via C6 Suzuki Cross-Coupling

For laboratories building focused quinazolinone derivative libraries, the target compound enables a validated two-step workflow: (1) regioselective iodination at C6 to yield 6-iodo-3-methyl-2-phenylquinazolin-4(3H)-one, followed by (2) Pd(PPh₃)₄-catalyzed Suzuki coupling with diverse aryl boronic acids [3]. This pathway has been experimentally demonstrated with eight different aryl boronic acids under both microwave and conventional heating conditions, producing derivatives with confirmed antioxidant activity in DPPH and ABTS radical scavenging assays [3]. The established protocol reduces synthetic route development time compared to adopting analogs with different N3 or C2 substitution patterns that lack published coupling precedents.

Non-Halogenated Corrosion Inhibitor Formulation Development

When regulatory or environmental constraints require halogen-free organic corrosion inhibitors, 3-methyl-2-phenylquinazolin-4(3H)-one is a quantitatively justified choice. Its inhibition efficiency of 87.75% at 10⁻³ M in 1.0 M HCl is only marginally lower (by ~1 percentage point) than its 4-chlorophenyl analog QZ-Cl (88.76%), despite lacking the halogen substituent [4]. Both compounds share identical mixed-type inhibition mechanisms and Langmuir adsorption characteristics, confirming that the chlorine-free QZ-H delivers comparable performance for applications where organohalogen content must be minimized.

Quote Request

Request a Quote for 3-Methyl-2-phenylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.